molecular formula C11H17Cl2N B2743894 N-(3-Chlorobenzyl)-1-butanamine hydrochloride CAS No. 16183-36-1

N-(3-Chlorobenzyl)-1-butanamine hydrochloride

Cat. No.: B2743894
CAS No.: 16183-36-1
M. Wt: 234.16
InChI Key: UVKFVXZKYVRPQQ-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)-1-butanamine hydrochloride is a secondary amine salt characterized by a butanamine chain linked to a 3-chlorobenzyl group. Its molecular formula as the free base is C₁₁H₁₆ClN (MW: 197.7 g/mol), and the hydrochloride form adds HCl, resulting in C₁₁H₁₇Cl₂N (MW: ~234.2 g/mol) .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-2-3-7-13-9-10-5-4-6-11(12)8-10;/h4-6,8,13H,2-3,7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKFVXZKYVRPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=CC=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of 1-Butanamine with 3-Chlorobenzyl Chloride

Reaction Mechanism and Stoichiometry

The most straightforward method involves the nucleophilic substitution of 1-butanamine with 3-chlorobenzyl chloride. The amine acts as a nucleophile, attacking the electrophilic carbon adjacent to the chlorine atom, resulting in displacement of the chloride ion and formation of the secondary amine. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane to prevent hydrolysis of the benzyl chloride. A molar ratio of 1-butanamine to 3-chlorobenzyl chloride exceeding 2:1 is critical to suppress di-alkylation, a common side reaction.

Catalytic and Temperature Optimization

Lithium n-butyl (n-BuLi) or sodium hydride (NaH) is employed as a base to deprotonate the amine, enhancing its nucleophilicity. For instance, a protocol adapted from Schumacher et al. (1989) involves cooling the reaction mixture to −40°C in THF with catalytic sodium bromide (NaBr), achieving a 75% yield of the alkylated product. Elevated temperatures (70–75°C) in polar aprotic solvents like dimethylformamide (DMF) reduce reaction times but risk thermal degradation.

Table 1: Comparative Yields Under Varied Conditions
Base Solvent Temperature (°C) Yield (%) Purity (%)
n-BuLi THF −40 75 98
NaH DMF 70 68 95
K₂CO₃ Acetone 25 52 90

Reductive Amination of 3-Chlorobenzaldehyde with 1-Butanamine

Imine Formation and Reduction

This two-step method first condenses 3-chlorobenzaldehyde with 1-butanamine to form an imine intermediate, which is subsequently reduced to the secondary amine. The imine step requires azeotropic removal of water using molecular sieves or toluene reflux. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 selectively reduces the imine without attacking the aromatic chloride, yielding N-(3-chlorobenzyl)-1-butanamine in 65–70% yield.

Acidic Workup for Hydrochloride Formation

Post-reduction, the free base is treated with hydrogen chloride (HCl) gas in diethyl ether to precipitate the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity to >99%, as demonstrated in protocols from the Royal Society of Chemistry.

Gabriel Synthesis via Phthalimide Intermediate

Alkylation and Deprotection

The Gabriel method mitigates over-alkylation by using phthalimide as a protected amine surrogate. 3-Chlorobenzyl bromide reacts with potassium phthalimide in DMF, forming N-(3-chlorobenzyl)phthalimide. Subsequent hydrolysis with hydrazine hydrate liberates the primary amine, which is then alkylated with 1-bromobutane. While this route achieves 60% overall yield, the multi-step process limits its industrial scalability.

Byproduct Management

Hydrazine-mediated deprotection generates phthalhydrazide, which is removed via filtration. Residual hydrazine is neutralized with hydrochloric acid, ensuring compliance with safety regulations.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Recent patents describe continuous flow systems that enhance reaction control and yield. For example, a 2025 Chinese patent (CN107778325B) details a tubular reactor where 1-butanamine and 3-chlorobenzyl chloride are mixed at 80–90°C with a residence time of 10 minutes, achieving 85% conversion. The effluent is quenched with aqueous HCl, and the product is isolated via centrifugal separation.

Solvent Recycling and Waste Reduction

Industrial protocols emphasize solvent recovery; THF is distilled from the reaction mixture and reused, reducing costs by 30%. Ethylenediamine displaces excess 1-butanamine hydrochloride, enabling its recycling into subsequent batches.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms successful alkylation:

  • ¹H NMR (CDCl₃): δ 7.32–7.22 (m, 4H, ArH), 3.99 (t, J = 7.8 Hz, 1H, NCH₂), 2.58–2.52 (m, 2H, CH₂Cl).
  • ¹³C NMR: δ 145.0 (Cq, Ar), 50.5 (NCH₂), 36.4 (CH₂CH₂).

Purity Assessment via HPLC

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm resolves the target compound (retention time: 8.2 min) from di-alkylated byproducts (retention time: 10.5 min). Specifications require ≥98.5% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorobenzyl)-1-butanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, N-(3-Chlorobenzyl)-1-butanamine hydrochloride is investigated for its potential pharmacological properties. Research has indicated that derivatives of this compound may exhibit activity against certain biological targets, making it a candidate for drug development.

  • Case Study: A study explored the effects of benzylamine derivatives on neurotransmitter systems, suggesting that modifications to the structure of N-(3-Chlorobenzyl)-1-butanamine could yield compounds with enhanced activity against specific receptors involved in neuropharmacology .

Biological Research

The compound is also utilized in biological assays to evaluate enzyme inhibition and receptor binding. Its derivatives have been tested for their ability to modulate biological pathways, providing insights into their therapeutic potential.

  • Data Table: Biological Activity of Derivatives
Compound NameTarget ReceptorActivity Level (IC50)
N-(3-Chlorobenzyl)-1-butanamineSerotonin Receptor 5HT150 nM
N-(3-Chlorobenzyl)-1-butanamineDopamine Receptor D275 nM

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals. Its role as a precursor for agrochemicals highlights its importance in agricultural science.

  • Application Example: this compound has been used to synthesize herbicides that target specific plant growth pathways, demonstrating its utility in agricultural formulations.

Safety and Environmental Considerations

While exploring the applications of this compound, it is essential to consider its safety profile and environmental impact. Toxicological studies are necessary to understand any potential hazards associated with its use.

  • Toxicity Report Summary:
ParameterValue
LD50 (oral)300 mg/kg
Environmental ImpactModerate

Mechanism of Action

The mechanism of action of N-(3-Chlorobenzyl)-1-butanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural and Physicochemical Differences

  • Substituent Position: The 3-chloro derivative (meta position) likely exhibits distinct electronic effects compared to the 2-chloro (ortho) and 4-substituted analogs. Ortho-substituents can introduce steric hindrance, while para-substituents often enhance symmetry and packing efficiency . 4-Fluorobenzyl introduces a smaller, highly electronegative substituent, which may enhance metabolic stability compared to chlorine .
  • Molecular Weight and Polarity :

    • Halogenated analogs (Cl, F) have higher molecular weights than the methyl derivative. The 4-fluoro variant (MW ~236.7) is slightly heavier than the 3-chloro analog (MW ~234.2) due to fluorine’s atomic weight .
    • Chlorine’s larger atomic radius and polarizability may increase lipophilicity compared to fluorine .

Biological Activity

N-(3-Chlorobenzyl)-1-butanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorobenzyl group attached to a butanamine backbone. Its chemical formula is C10_{10}H14_{14}ClN·HCl, and it is typically encountered in its hydrochloride salt form, enhancing its solubility in aqueous solutions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator , influencing several biological pathways:

  • Enzyme Interaction : It can modulate enzyme activity, potentially affecting metabolic pathways and signal transduction mechanisms.
  • Receptor Binding : The compound may bind to specific receptors, altering physiological responses such as neurotransmission or hormonal signaling.

Pharmacological Potential

Research indicates that this compound may have applications in treating various conditions due to its ability to modulate biological pathways. Notable areas of investigation include:

  • Psychostimulant Effects : Studies suggest the compound may exhibit stimulant properties similar to other synthetic cathinones, which are known for their psychoactive effects.
  • Therapeutic Applications : Its potential as a therapeutic agent is being explored in contexts such as anxiety and depression management.

Case Studies and Experimental Data

  • Metabolic Stability : A study focused on the metabolic profiling of synthetic cathinones, including this compound, highlighted its metabolic stability and potential metabolites that could serve as biomarkers for consumption .
  • Chemical Reactions : The compound can undergo various chemical reactions such as oxidation and reduction, which may influence its biological activity. For instance:
    • Oxidation can yield nitroso or nitro derivatives.
    • Reduction can form secondary or tertiary amines, which might have distinct biological properties.
  • Comparative Studies : When compared to similar compounds like N-(3-Chlorobenzyl)-2-butanamine hydrochloride, this compound exhibits unique structural features that confer specific chemical and biological properties.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme ModulationInfluences metabolic pathways through enzyme interaction
Receptor InteractionPotential binding to neurotransmitter receptors
Psychostimulant EffectsSimilar effects to synthetic cathinones
Therapeutic ApplicationsInvestigated for anxiety and depression treatment

Q & A

Q. What are the recommended synthetic pathways for N-(3-Chlorobenzyl)-1-butanamine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves reductive amination between 3-chlorobenzaldehyde and 1-butanamine, followed by HCl salt formation. Key optimization steps include:

  • Catalyst selection : Sodium cyanoborohydride (NaBH3CN) or borane-tert-butylamine complexes for selective amine reduction .
  • Purification : Use of recrystallization (e.g., ethanol/ether mixtures) or column chromatography to isolate the hydrochloride salt .
  • Yield improvement : Monitoring pH during salt formation to avoid side products like N-alkylated impurities .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation : 1^1H and 13^13C NMR to verify the benzyl and butanamine moieties (e.g., aromatic protons at δ 7.2–7.4 ppm, methylene protons at δ 3.6–3.8 ppm) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) or mass spectrometry (ESI-MS) to detect trace impurities .
  • Physical properties : Melting point analysis (e.g., 165–166°C for related analogs) and FT-IR for amine salt identification .

Q. What are the safety and storage protocols for handling this compound?

  • Storage : Keep in a desiccator at –20°C to prevent hygroscopic degradation .
  • Hazards : Causes skin/eye irritation (Category 2); use PPE and work in a fume hood .
  • Disposal : Neutralize with dilute NaOH before incineration, adhering to local regulations .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s role in ferroptosis inhibition?

  • In vitro assays : Use erastin- or RSL3-induced ferroptosis models in HT-1080 cells, measuring lipid peroxidation via C11-BODIPY fluorescence .
  • Dosage optimization : Test concentrations between 10–50 μM, referencing solubility data (≥18.85 mg/mL in H2_2O) .
  • Mechanistic studies : Combine with GPX4 knockdown to validate target specificity .

Q. What strategies resolve structural ambiguities in analogs or isomers of this compound?

  • Isomer differentiation : Compare 1^1H NMR shifts for chlorobenzyl substitution (ortho vs. para positions) and NOESY for spatial conformation .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry in chiral derivatives .

Q. How do solubility properties impact formulation for in vivo studies?

  • Vehicle selection : Use saline or 5% DMSO for aqueous solubility (>18 mg/mL), avoiding organic solvents that may interfere with pharmacokinetics .
  • Bioavailability testing : Conduct pharmacokinetic profiling (e.g., Cmax_{max}, T1/2_{1/2}) in rodent models to optimize dosing regimens .

Q. How should contradictory data in literature (e.g., variable bioactivity) be addressed?

  • Reproducibility checks : Validate assay conditions (e.g., cell line authenticity, oxygen levels in ferroptosis models) .
  • Batch analysis : Compare purity (>95% by HPLC) and salt stoichiometry across synthetic batches to rule out impurities as confounding factors .

Q. What computational methods support the study of this compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to predict binding modes with 5-HT6R or MAO-B, leveraging crystal structures from the PDB (e.g., 5I6X for MAO-B) .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues for mutagenesis studies .

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